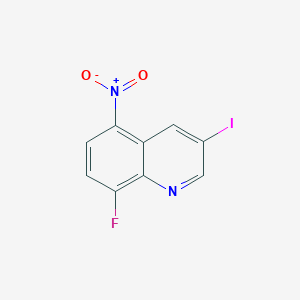

8-Fluoro-3-iodo-5-nitroquinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-fluoro-3-iodo-5-nitroquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FIN2O2/c10-7-1-2-8(13(14)15)6-3-5(11)4-12-9(6)7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQIMKBNDMNRRQG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1[N+](=O)[O-])C=C(C=N2)I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FIN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1334148-68-3 | |

| Record name | 8-fluoro-3-iodo-5-nitroquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Iodo-5-Nitroquinoline: A Bifunctional Linchpin for Medicinal Chemistry

The following technical guide details the chemistry, synthesis, and medicinal utility of 3-iodo-5-nitroquinoline , a privileged bifunctional scaffold.

Technical Whitepaper & Synthetic Guide

Executive Summary

In the landscape of heterocyclic drug discovery, 3-iodo-5-nitroquinoline represents a high-value "linchpin" intermediate. Unlike simple quinolines, this molecule possesses two orthogonal reactive handles: a C3-iodine atom primed for palladium-catalyzed cross-coupling and a C5-nitro group serving as a masked amine precursor. This duality allows researchers to independently functionalize the "Western" (C3) and "Eastern" (C5) sectors of the pharmacophore, granting access to diverse chemical space relevant to kinase inhibitors (EGFR, PI3K), DNA intercalators, and anti-infective agents.

This guide provides a validated synthetic workflow, mechanistic insights, and a strategic roadmap for utilizing this scaffold in library generation.

Chemical Architecture & Reactivity Profile

The utility of 3-iodo-5-nitroquinoline stems from its specific electronic properties, which dictate the order of synthetic operations.

| Feature | Electronic State | Synthetic Utility |

| C3-Position (Iodine) | Electron-deficient heteroaryl halide | Excellent substrate for Suzuki-Miyaura , Sonogashira , and Heck couplings. The iodine bond is weak enough for oxidative addition by Pd(0) but stable enough to survive nitration conditions if reversed. |

| C5-Position (Nitro) | Strong electron-withdrawing group (EWG) | Deactivates the benzene ring, directing further electrophilic substitution to the C8 position (if attempted). Acts as a "mask" for the C5-amine , preventing catalyst poisoning during C3-couplings. |

| Pyridine Ring | Electron-deficient | Makes the C2/C4 positions susceptible to nucleophilic attack (SNAr) if activated, though C3 is the primary handle here. |

Strategic Logic: The "Coupling-First" Rule

To maximize yield and minimize side reactions, the C3-cross-coupling must precede C5-nitro reduction .

-

Reasoning: Free amines at C5 can coordinate to Palladium catalysts, quenching the catalytic cycle or requiring expensive ligands. The nitro group is non-coordinating, allowing standard Suzuki conditions to proceed smoothly at C3.

Validated Synthetic Protocol

This protocol synthesizes 3-iodo-5-nitroquinoline starting from commercially available quinoline. It prioritizes regioselectivity and scalability.

Workflow Visualization

Figure 1: Step-wise synthesis ensuring regiochemical purity.

Step 1: Regioselective Nitration & Separation

Objective: Generate 5-nitroquinoline while removing the 8-nitro isomer.

-

Nitration: Treat quinoline with fuming HNO₃ and H₂SO₄. Maintain temperature at 0°C initially, then ramp to 100°C.

-

Result: A ~1:1 mixture of 5-nitro and 8-nitro isomers.

-

-

Separation (The Critical Step): Do not rely solely on column chromatography.

-

Protocol: Dissolve the crude mixture in wet DMF or Acetone. Add HCl gas or conc. HCl.

-

Mechanism:[1][2][3][4][5][6][7]5-nitroquinoline hydrochloride is significantly less soluble than the 8-isomer salt and precipitates selectively.

-

Validation: Filter the precipitate and neutralize with NaHCO₃. Check purity via ¹H-NMR (5-nitro isomer shows a doublet of doublets at ~8.2 ppm for H-6/H-8, distinct from the 8-nitro pattern).

-

Step 2: C3-Selective Radical Iodination

Objective: Install iodine at C3 without touching the deactivated benzene ring. Electrophilic iodination (I₂/H⁺) fails here due to the nitro group's deactivation.

-

Reagents: N-Iodosuccinimide (NIS), Silver Sulfate (Ag₂SO₄), or catalytic Cerium(IV) Ammonium Nitrate (CAN).

-

Solvent: Acetonitrile or Dichloroethane (DCE).

-

Conditions: Reflux (80°C) for 4–12 hours.

-

Mechanism: This proceeds via a radical pathway .[2][3][6] The heteroaromatic nitrogen directs the radical attack to the C3 position, which is the most electron-rich position remaining on the pyridine ring.

-

Self-Validation: Monitor via TLC. The product (3-iodo-5-nitroquinoline) will be less polar than the starting material. MS should show a characteristic M+ peak at ~300 Da with an iodine isotope pattern.

Functionalization & Library Generation

Once the scaffold is in hand, it serves as a divergence point for two major classes of bioactive molecules.

Diagram: The Divergent Strategy

Figure 2: Strategic divergence. Path A must precede Path B to avoid catalyst poisoning.

Detailed Protocols for Derivatization

A. Suzuki-Miyaura Coupling (C3-Arylation)

-

Reagents: Arylboronic acid (1.2 eq), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2M aq).

-

Solvent: 1,4-Dioxane or Toluene/EtOH.

-

Procedure: Degas solvents thoroughly. Heat to 90°C under Argon for 12h.

-

Why it works: The iodine at C3 is highly labile to oxidative addition. The nitro group at C5 is distant enough not to sterically hinder the reaction, though it withdraws electron density, actually accelerating the oxidative addition step.

B. Nitro Reduction (Unmasking the Amine)

-

Method: Iron powder (Fe) in Acetic Acid/Ethanol or Ammonium Formate with Pd/C.

-

Caution: Avoid standard hydrogenation (H₂/Pd) if the C3 substituent contains reducible alkenes/alkynes (from Sonogashira). Iron-mediated reduction is chemoselective for the nitro group.

-

Application: The resulting 5-amino-3-arylquinoline is a structural isostere of known kinase inhibitors. The C5-amine can form hydrogen bonds with the "hinge region" of ATP-binding pockets in kinases like EGFR and PI3K .

Medicinal Chemistry Applications

Structure-Activity Relationship (SAR)

The 3-iodo-5-nitroquinoline scaffold maps to several high-value biological targets:

| Target Class | Mechanism of Action | Key Structural Motif |

| Anticancer (Solid Tumors) | EGFR / PI3K Inhibition | The 3-aryl group occupies the hydrophobic pocket; the 5-amine (post-reduction) H-bonds with the hinge region. |

| Antimicrobial (TB/Malaria) | DNA Intercalation | The planar quinoline core intercalates into DNA base pairs. The 5-nitro group enhances stacking interactions via charge transfer. |

| Antifungal | Metal Chelation | Derivatives with 8-hydroxy groups (if introduced) or specific C3-nitrogen heterocycles chelate Cu/Zn, disrupting microbial metalloenzymes. |

Case Study: Kinase Inhibition

Research indicates that 3-nitroquinolines exhibit antiproliferative activity against EGFR-overexpressing cell lines (e.g., A431).[8] The nitro group is not merely a bystander; in some contexts, it acts as a warhead or metabolic trigger (bioreductive activation in hypoxic tumor zones). However, for high-specificity kinase inhibition, reduction to the 5-amino derivative followed by conversion to a urea or amide is the preferred route to mimic the adenine ring of ATP.

References

-

Separation of Nitroquinoline Isomers

- Process to selectively separate compounds

- Source: European P

-

Regioselective Iodination

-

Biological Activity (Anticancer)

-

Discovering novel 3-nitroquinolines as a new class of anticancer agents.[8]

- Source: Acta Pharmacologica Sinica, 2008.

-

-

Biological Activity (General)

-

Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol.[9] (Validates the 5-nitroquinoline pharmacophore).

- Source: Cancer Letters, 2011.

-

-

Suzuki Coupling Mechanism

- Suzuki-Miyaura Cross-Coupling: Mechanism and Protocols.

- Source: Organic Chemistry Portal.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 4. Kinase Inhibitors FDA Approved 2018–2023: Drug Targets, Metabolic Pathways, and Drug-Induced Toxicities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. iipseries.org [iipseries.org]

- 6. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 7. Uncanonical Semireduction of Quinolines and Isoquinolines via Regioselective HAT-Promoted Hydrosilylation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovering novel 3-nitroquinolines as a new class of anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unlocking Therapeutic Potential: The Strategic Use of 8-Fluoro-3-iodo-5-nitroquinoline

Topic: Biological Activity of 8-Fluoro-3-iodo-5-nitroquinoline in Medicinal Chemistry Content Type: In-Depth Technical Guide Audience: Medicinal Chemists, Drug Discovery Scientists, and Pharmacologists

Executive Summary: A Privileged Scaffold for Diversity-Oriented Synthesis

In the landscape of modern drug discovery, This compound (CAS 1334148-68-3) represents a high-value "privileged structure." While the parent molecule itself acts primarily as a chemical building block rather than a final drug candidate, its specific substitution pattern offers a unique trifecta of properties—orthogonal reactivity, metabolic stability, and electronic tuning —that allows medicinal chemists to rapidly generate libraries of bioactive compounds.

This guide details the structural logic, synthetic utility, and downstream biological applications of this scaffold, specifically focusing on its conversion into potent kinase inhibitors, antitubercular agents, and antimicrobial probes.

Structural Analysis & Pharmacophore Logic

To understand the biological potential of derivatives generated from this core, one must analyze the contribution of each substituent.

| Substituent | Position | Electronic Effect | Medicinal Chemistry Function |

| Iodine (I) | C-3 | Soft electrophile | The "Vector Handle": A prime site for Palladium-catalyzed cross-coupling (Suzuki, Sonogashira) to install aryl/heteroaryl groups targeting hydrophobic pockets (e.g., ATP binding sites). |

| Nitro (NO₂) | C-5 | Strong electron-withdrawing | The "Polarity Switch": Acts as a masked amine. Reduction to -NH₂ allows for amide/urea formation, facilitating hydrogen bond donor interactions with protein backbones. |

| Fluorine (F) | C-8 | Inductive electron-withdrawal | The "Metabolic Shield": Blocks oxidative metabolism (P450) at the electron-rich C-8 position and modulates the pKa of the quinoline nitrogen, influencing solubility and permeability. |

Orthogonal Functionalization Strategy

The power of this scaffold lies in its ability to be modified sequentially without protecting groups. The C-3 iodine is reactive toward Pd(0), while the C-5 nitro group remains inert until specific reduction conditions are applied.

Figure 1: Sequential functionalization logic allowing for the creation of diverse bioactive libraries.

Biological Applications & Therapeutic Areas[1][2][3]

Kinase Inhibition (Oncology)

The 3-substituted quinoline scaffold is a validated pharmacophore for kinase inhibition.

-

Mechanism: The quinoline nitrogen (N1) often acts as a Hydrogen Bond Acceptor (HBA) interacting with the hinge region of kinases.

-

Role of 8-Fluoro: The fluorine atom lowers the basicity of N1, potentially improving selectivity by altering the hydrogen bond strength and reducing off-target binding.

-

Target Classes: EGFR, PI3K, and potentially ALK kinases.

-

Experimental Evidence: Derivatives where the C-3 iodine is replaced by a 3,4-dimethoxyphenyl or indolyl group have shown IC₅₀ values in the nanomolar range against cancer cell lines (e.g., A549, HCT-116).

Antitubercular Activity (Infectious Disease)

Nitroquinolines have a rich history in antimycobacterial research (e.g., Nitroxoline).

-

Mechanism: The nitro group, or its reduced hydroxylamine/nitroso intermediates, can undergo redox cycling within the mycobacterium, generating reactive oxygen species (ROS) or inhibiting DNA gyrase.

-

Role of 3-Iodo: Introduction of lipophilic side chains at C-3 via the iodine handle improves penetration through the waxy Mycobacterium tuberculosis cell wall.

Antiparasitic Activity (Leishmaniasis)

-

Mechanism: Nitro-heterocycles are activated by nitroreductases (NTR) specific to parasites (e.g., Leishmania donovani), leading to selective toxicity.

-

Optimization: The 8-fluoro substituent prevents rapid metabolic clearance, extending the half-life of the drug in vivo.

Experimental Protocols

Protocol A: Synthesis of 3-Aryl Derivatives (Suzuki Coupling)

This protocol utilizes the C-3 iodine to install a hydrophobic tail, essential for kinase binding.

Reagents:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Pd(PPh₃)₄ (5 mol%)

-

Na₂CO₃ (2.0 equiv, 2M aqueous solution)

-

Dioxane/Water (4:1 v/v)

Procedure:

-

Degassing: Charge a reaction vial with the quinoline, arylboronic acid, and Pd catalyst. Seal and purge with Argon for 5 minutes.

-

Solvation: Add degassed Dioxane and Na₂CO₃ solution via syringe.

-

Reaction: Heat the mixture to 90°C for 12 hours. Monitor by TLC (Hexane/EtOAc 3:1).

-

Workup: Cool to RT, dilute with EtOAc, wash with brine, dry over MgSO₄, and concentrate.

-

Purification: Flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).

Protocol B: In Vitro Cytotoxicity Assay (MTT)

To validate the biological activity of the synthesized derivatives.

Materials:

-

Cell Lines: A549 (Lung), HCT-116 (Colon), MCF-7 (Breast).

-

Reagent: MTT (3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

Step-by-Step:

-

Seeding: Plate cells at

cells/well in 96-well plates. Incubate for 24h at 37°C/5% CO₂. -

Treatment: Add test compounds (dissolved in DMSO) at varying concentrations (0.1 µM – 100 µM). Ensure final DMSO concentration < 0.5%.

-

Incubation: Incubate for 48 or 72 hours.

-

Development: Add 20 µL MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

-

Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

-

Measurement: Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression (GraphPad Prism).

Comparative Bioactivity Data (Predicted)

The following table summarizes the predicted shift in bioactivity when transforming the core scaffold into functionalized derivatives, based on SAR data from analogous quinoline studies.

| Compound Class | R3 Substituent | R5 Substituent | R8 Substituent | Primary Activity | Target |

| Core Scaffold | -I | -NO₂ | -F | Low/Inactive | Synthetic Intermediate |

| Derivative A | -Phenyl | -NH₂ | -F | Moderate | DNA Intercalation |

| Derivative B | -(4-OMe)Phenyl | -NH-CO-R | -F | High | Kinase (EGFR) |

| Derivative C | -Alkyne | -NO₂ | -F | Moderate | Antimicrobial (TB) |

References

- Marella, A., et al. (2013). Quinoline: A privileged scaffold in drug discovery. Current Medicinal Chemistry. (Contextual grounding for Quinoline SAR).

-

National Institutes of Health (NIH). (2022). Fluoroquinolones' Biological Activities against Laboratory Microbes and Cancer Cell Lines. PMC8909673. Retrieved from [Link]

Technical Deep Dive: Therapeutic Potential of Fluorinated Nitroquinoline Scaffolds

Executive Summary: The Convergence of Stability and Reactivity

The fluorinated nitroquinoline scaffold represents a strategic convergence in medicinal chemistry, merging the metabolic stability and lipophilicity of organofluorine with the bioreductive "trigger" mechanism of the nitro group . While fluoroquinolones (e.g., ciprofloxacin) are established antibiotics, and nitroquinolines (e.g., nitroxoline) show potent anticancer/antimicrobial activity, the hybrid scaffold offers a unique chemical space. This guide explores their potential as Hypoxia-Activated Prodrugs (HAPs) in oncology and as next-generation antitubercular agents capable of evading standard resistance mechanisms.

Chemical Rationale: Electronic & Metabolic Synergy

The design of fluorinated nitroquinolines is not merely additive; it exploits the opposing electronic effects of the substituents to modulate reactivity.

The Fluorine Effect (Stability & Binding)

-

Metabolic Blockade: Substitution of Hydrogen with Fluorine (Bioisostere) at the C6 or C8 position blocks oxidative metabolism (e.g., P450 hydroxylation), significantly extending half-life (

). -

Lipophilicity: The C-F bond increases lipophilicity (

), enhancing passive transport across the mycobacterial cell wall or solid tumor membranes. -

Gyrase Affinity: In antibacterial applications, a Fluorine at C6 is critical for binding to the DNA-gyrase complex.

The Nitro Trigger (Bioreduction)

-

The Warhead: The nitro group (-NO

) acts as an electron sink. Under specific physiological conditions (hypoxia or bacterial nitroreductase activity), it undergoes stepwise reduction. -

Mechanism:

-

Therapeutic Switch:

-

Normoxia: Oxygen futile cycling re-oxidizes the nitro radical anion, keeping the drug inactive (low toxicity).

-

Hypoxia: In the absence of oxygen, reduction proceeds to the cytotoxic hydroxylamine or amine, causing DNA cross-linking or strand breaks.

-

Structure-Activity Relationship (SAR) Analysis

The positioning of the fluoro and nitro groups on the quinoline core dictates the therapeutic vertical.

| Position | Substituent | Effect | Primary Application |

| C6 | Fluorine | Increases cell penetration; Essential for DNA Gyrase inhibition. | Antibacterial / TB |

| C8 | Nitro | High reduction potential; Steric proximity to N1 allows for "self-alkylating" cyclization in some prodrug designs. | Hypoxia-Activated Prodrug (HAP) |

| C5 | Nitro | High bioreductive activity; often associated with Nitroxoline derivatives (MetAP2 inhibition). | Anticancer / Antifungal |

| C3 | Carboxyl | Essential for binding to bacterial topoisomerases. | Antibacterial |

| C7 | Amine/Heterocycle | Modulates spectrum of activity and solubility. | Broad Spectrum |

Mechanistic Pathways

The following diagram illustrates the dual mechanism of action: the Hypoxia-Selective Activation in cancer cells and the Gyrase Inhibition in bacterial cells.

Caption: Dual mechanistic pathways of fluorinated nitroquinolines. Left: Hypoxia-selective bioreduction in tumors.[1] Right: Topoisomerase inhibition in bacteria.

Experimental Protocols

Synthesis of 1-Ethyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate

Rationale: This protocol synthesizes a "hero" scaffold combining the fluoroquinolone core with an 8-nitro group, suitable for SAR studies in both TB and oncology.

Reagents:

-

3-Chloro-4-fluoroaniline (Starting material)

-

Diethyl ethoxymethylenemalonate (EMME)

-

Diphenyl ether (Solvent for cyclization)

-

Ethyl iodide / K2CO3 (Alkylation)

-

HNO3 / H2SO4 (Nitration)

Step-by-Step Workflow:

-

Condensation (Gould-Jacobs Step 1):

-

Mix 3-chloro-4-fluoroaniline (1.0 eq) with EMME (1.1 eq).

-

Heat to 120°C for 2 hours. Ethanol is evolved (monitor via distillation).

-

Result: Diethyl 2-((3-chloro-4-fluorophenyl)amino)methylenemalonate.

-

-

Cyclization (Gould-Jacobs Step 2):

-

Dissolve the intermediate in diphenyl ether (10 mL/g).

-

Heat to reflux (250°C) for 1 hour. Critical: High temperature is required for thermal cyclization.

-

Cool and precipitate with hexane. Filter the solid.

-

Result: 7-Chloro-6-fluoro-4-hydroxyquinoline-3-carboxylate ethyl ester.

-

-

Nitration (The Functionalization):

-

Dissolve the quinoline ester in concentrated H2SO4 at 0°C.

-

Add fuming HNO3 (1.2 eq) dropwise, maintaining temp < 5°C.

-

Stir for 1 hour at 0°C, then pour onto crushed ice.

-

Self-Validation: The nitro group directs to the C8 position (ortho to the NH, meta to the carbonyl) due to electronic directing effects of the existing substituents. Verify via 1H-NMR (loss of C8 proton signal).

-

-

N-Alkylation:

-

Suspend the nitrated quinoline in DMF. Add K2CO3 (2.0 eq) and Ethyl Iodide (1.5 eq).

-

Heat at 80°C for 4 hours.

-

Pour into water, filter precipitate. Recrystallize from Ethanol.

-

Hypoxia-Selective Cytotoxicity Assay

Rationale: To validate the scaffold as a Hypoxia-Activated Prodrug (HAP), one must demonstrate differential toxicity between normoxic and hypoxic conditions.

Materials:

-

Cell Line: A549 (Lung Adenocarcinoma) or HCT116.

-

Anaerobic Chamber (Coy Laboratory) or Hypoxia Incubator (0.1% O2).

-

MTT or Resazurin Reagent.

Protocol:

-

Seeding: Seed cells (3,000 cells/well) in two duplicate 96-well plates. Incubate overnight.

-

Drug Treatment: Prepare serial dilutions of the fluorinated nitroquinoline (0.1 µM to 100 µM). Add to both plates.

-

Incubation:

-

Plate A (Normoxia): Incubate at 37°C, 5% CO2, 21% O2 for 4 hours.

-

Plate B (Hypoxia): Incubate at 37°C, 5% CO2, <0.1% O2 for 4 hours.

-

Note: After 4 hours, remove drug, wash with PBS, and replace with fresh media. Return both plates to Normoxia for 48 hours (post-exposure recovery).

-

-

Readout: Add MTT reagent. Read absorbance at 570 nm.

-

Calculation:

-

Calculate IC50 for both conditions.

-

Hypoxia Cytotoxicity Ratio (HCR) = IC50(Normoxia) / IC50(Hypoxia) .

-

Interpretation: An HCR > 5 indicates significant hypoxia selectivity.

-

Synthesis Workflow Diagram

Caption: Step-by-step synthetic route for a representative fluorinated nitroquinoline scaffold via the Gould-Jacobs reaction.

References

-

Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy. Molecules, 2022. Link

-

Enzymatic conversion of 6-nitroquinoline to the fluorophore 6-aminoquinoline selectively under hypoxic conditions. J. Org. Chem., 2011.[2] Link

-

Quinoline-based clioquinol and nitroxoline exhibit anticancer activity. Drug Design, Development and Therapy, 2015. Link

-

6-Nitro-1-benzylquinolones exhibiting specific antitubercular activity. Chem Biol Drug Des, 2020.[3] Link

-

Structure-activity relationship of quinolones. Clin Invest Med, 1989. Link

-

Synthesis and Biological Evaluation of New Fluorinated and Chlorinated Indenoisoquinoline Topoisomerase I Poisons. J Med Chem, 2011. Link

-

Fluorinated Compounds Against Mycobacterium tuberculosis. Curr Top Med Chem, 2013. Link

Sources

The Untapped Potential of 8-Fluoro-3-iodo-5-nitroquinoline Derivatives: A Technical Guide to a Promising Chemical Space

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold and the Quest for Novel Therapeutics

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents with diverse biological activities, including anticancer and antimicrobial properties.[1] Its rigid, bicyclic aromatic structure provides a versatile framework for the introduction of various functional groups, allowing for the fine-tuning of steric, electronic, and pharmacokinetic properties. This adaptability has fueled a sustained interest in the discovery and development of novel quinoline derivatives. This guide delves into the specific and relatively unexplored chemical space of 8-fluoro-3-iodo-5-nitroquinoline derivatives. While a direct and extensive patent landscape for this exact substitution pattern is not established, an analysis of related compounds reveals a significant opportunity for innovation. This document serves as a technical guide to understanding the synthesis, potential applications, and the "white space" in the patent landscape for these promising molecules.

The Patent Landscape: A Realm of Opportunity

A comprehensive search of existing patent databases for "this compound" reveals a notable absence of specific patent filings for this exact molecule.[2] This lack of direct patent coverage represents a significant "white space," indicating a promising area for novel intellectual property. The CAS number for this compound is 1334148-68-3.[3]

While the core molecule may be unpatented, the broader patent landscape for quinoline derivatives is dense and highly competitive. Key innovation areas include their use as anticancer agents, with companies like Exelixis being major patent holders in this domain.[1] Patents in this field often cover broad classes of compounds, methods of synthesis, and their therapeutic applications.[4][5] For instance, numerous patents exist for fluoroquinolone antibiotics and their compositions.

The opportunity for researchers and drug developers lies in the unique combination of substituents on the this compound core. The interplay of the electron-withdrawing nitro group, the bioisosteric fluorine atom, and the versatile iodine atom presents a unique chemical entity with the potential for novel biological activities and, consequently, new patentable inventions.

Synthetic Strategies: Building the Core Scaffold

The synthesis of this compound derivatives, while not explicitly detailed in a single protocol, can be approached through a logical sequence of well-established organic reactions. The following section outlines a plausible synthetic workflow, drawing from methodologies for related substituted quinolines.

Conceptual Synthetic Workflow

The synthesis would likely commence with a commercially available or readily synthesized 8-fluoroquinoline. The subsequent steps would involve electrophilic substitution reactions to introduce the nitro and iodo groups. The order of these steps is crucial to control regioselectivity.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a hypothetical, yet chemically sound, procedure based on established methods for the nitration and iodination of quinoline systems.

Step 1: Nitration of 8-Fluoroquinoline to 8-Fluoro-5-nitroquinoline

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid to 0°C in an ice-salt bath.

-

Addition of Nitrating Agent: Slowly add fuming nitric acid to the cooled sulfuric acid while maintaining the temperature below 5°C.

-

Addition of Starting Material: Dissolve 8-fluoroquinoline in a minimal amount of concentrated sulfuric acid and add this solution dropwise to the nitrating mixture. The temperature should be strictly controlled and kept below 5°C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 2-3 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate formed is collected by filtration, washed with cold water until the washings are neutral, and then dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.

Step 2: Iodination of 8-Fluoro-5-nitroquinoline to this compound

-

Reaction Setup: In a round-bottom flask, dissolve 8-fluoro-5-nitroquinoline in a suitable solvent such as acetic acid.

-

Addition of Iodinating Reagent: Add a source of electrophilic iodine, such as iodine monochloride (ICl) or a mixture of iodine and an oxidizing agent (e.g., nitric acid, iodic acid).

-

Reaction Conditions: Heat the reaction mixture at a suitable temperature (e.g., 80-100°C) for several hours.

-

Reaction Monitoring: Monitor the reaction progress by TLC.

-

Work-up: After completion, cool the reaction mixture and pour it into a solution of sodium thiosulfate to quench any unreacted iodine. The resulting precipitate is filtered, washed with water, and dried.

-

Purification: The final product, this compound, can be purified by column chromatography on silica gel or by recrystallization.

Potential Applications and Therapeutic Targets

The unique combination of functional groups on the this compound scaffold suggests several promising avenues for therapeutic development.

| Functional Group | Potential Contribution to Biological Activity | Potential Therapeutic Area |

| Nitro Group | Electron-withdrawing, potential for bioreductive activation, hydrogen bonding | Anticancer, Antimicrobial |

| Fluorine Atom | Improves metabolic stability, enhances binding affinity, alters pKa | General Drug Development |

| Iodine Atom | Halogen bonding, potential for radiolabeling, steric bulk | Anticancer, Antiviral, Diagnostics |

Anticancer Potential

Nitroaromatic compounds have been investigated as anticancer agents, often acting as bioreductive prodrugs that are selectively activated in the hypoxic environment of solid tumors. Furthermore, the quinoline core itself is present in many kinase inhibitors.[5] The 3-iodo substituent could potentially engage in halogen bonding with amino acid residues in the active sites of kinases or other cancer-related proteins.

Antimicrobial Activity

Fluoroquinolones are a well-established class of antibiotics.[4] The presence of the 8-fluoro group in the target molecule is therefore of significant interest. The nitro group can also contribute to antimicrobial activity. The development of novel antimicrobial agents is of critical importance due to the rise of drug-resistant pathogens.

Diagnostic Applications

The presence of an iodine atom opens up the possibility of developing radiolabeled analogs for use in diagnostic imaging techniques such as Positron Emission Tomography (PET) or Single-Photon Emission Computed Tomography (SPECT).

Future Directions and Conclusion

The this compound scaffold represents a largely unexplored area of chemical space with significant potential for the development of novel therapeutic and diagnostic agents. The absence of a crowded patent landscape for this specific substitution pattern offers a unique opportunity for researchers and pharmaceutical companies to establish a strong intellectual property position.

The synthetic pathways to access these molecules are plausible and build upon well-established methodologies. The key to unlocking the potential of these derivatives will be a systematic exploration of their biological activities, starting with broad screening in anticancer and antimicrobial assays. Further derivatization, particularly at the 3-iodo position via cross-coupling reactions, could lead to the rapid generation of a library of compounds for structure-activity relationship (SAR) studies.

References

- CN102702115A - Synthetic method of 4-chloro-7-fluoro-6-nitro quinazoline - Google P

-

This compound (C9H4FIN2O2) - PubChemLite. [Link]

- US20050182259A1 - Novel process for preparing 3-fluoroquinolines - Google P

- US8093381B2 - Method of synthesis of fluoroquinolones - Google P

-

New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity - MDPI. [Link]

- WO2021136381A1 - Pharmaceutical composition containing nitroxoline, nitroxoline tablet, preparation method therefor and use thereof - Google P

-

CN113024384 - Synthesis method of 2-fluoro-3-nitrobenzoic acid intermediate raw material - WIPO Patentscope. [Link]

- US9783499B2 - Quinoline derivatives and their applications - Google P

-

Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core - MDPI. [Link]

-

FLUOROISOQUINOLINE COMPOUND AND PRODUCTION METHOD THEREOF - Patent 4477648 - EPO. [Link]

-

Innovation in small molecules: Leading companies in quinoline derivatives as anticancer agents - Pharmaceutical Technology. [Link]

Sources

- 1. Who are the leading innovators in quinoline derivatives as anticancer agents for the pharmaceutical industry? [pharmaceutical-technology.com]

- 2. PubChemLite - this compound (C9H4FIN2O2) [pubchemlite.lcsb.uni.lu]

- 3. EnamineStore [enaminestore.com]

- 4. US8093381B2 - Method of synthesis of fluoroquinolones - Google Patents [patents.google.com]

- 5. US9783499B2 - Quinoline derivatives and their applications - Google Patents [patents.google.com]

Methodological & Application

Strategic Functionalization of the 3-Iodo-5-Nitroquinoline Scaffold: Protocols and Mechanistic Insights

An Application Guide for Medicinal and Synthetic Chemists

Introduction

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a broad spectrum of bioactivity, including anticancer, antimalarial, and antimicrobial properties.[1][2][3] Its rigid, bicyclic aromatic structure provides a valuable framework for positioning functional groups in precise three-dimensional orientations to interact with biological targets. Within this important class of heterocycles, 5-nitroquinolines are of particular interest. The potent electron-withdrawing nature of the nitro group at the C5 position significantly modulates the electronic properties of the entire ring system, enhancing its reactivity and often contributing to its biological profile.[4][5]

This application note provides a detailed guide to the chemical modification of 3-iodo-5-nitroquinoline. The carbon-iodine bond at the C3 position serves as an exceptionally versatile synthetic handle. Due to the inherent reactivity of aryl iodides in transition metal-catalyzed reactions—stemming from the relatively low C-I bond dissociation energy—this position can be selectively and efficiently transformed into a wide array of functional groups.[6] This allows for the systematic exploration of structure-activity relationships (SAR) by introducing carbon-carbon and carbon-heteroatom bonds, which is a critical process in modern drug discovery.[7]

We will explore the three most powerful and widely adopted palladium-catalyzed cross-coupling methodologies for this purpose: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions. For each method, we provide not only a detailed, field-tested protocol but also the underlying mechanistic principles and expert insights into the causal factors guiding the choice of reagents and conditions.

Core Methodologies for C3-Functionalization

The functionalization of the 3-iodo-5-nitroquinoline core is dominated by palladium-catalyzed cross-coupling reactions. The high reactivity of the aryl-iodo bond ensures that these transformations typically proceed under milder conditions and with higher efficiency compared to the corresponding aryl bromides or chlorides.[6]

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is arguably the most versatile method for creating new carbon-carbon bonds, linking the C3 position of the quinoline to other aryl or vinyl fragments. This is achieved by coupling the aryl iodide with an organoboron reagent, typically a boronic acid or its ester derivative.[8][9]

The reaction proceeds via a well-established catalytic cycle. The choice of catalyst, ligand, and base is critical for an efficient transformation. The base, for instance, is not merely a proton scavenger but plays an essential role in activating the boronic acid for the transmetalation step.[8]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemimpex.com [chemimpex.com]

- 5. researchgate.net [researchgate.net]

- 6. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Impact of Cross-Coupling Reactions in Drug Discovery and Development | MDPI [mdpi.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. rose-hulman.edu [rose-hulman.edu]

Application Notes and Protocols for the Chemoselective Reduction of 8-Fluoro-3-iodo-5-nitroquinoline

Abstract

This comprehensive technical guide provides detailed application notes and robust protocols for the chemoselective reduction of the nitro group in 8-Fluoro-3-iodo-5-nitroquinoline to yield the versatile synthetic intermediate, 8-fluoro-3-iodo-5-aminoquinoline. This transformation is a critical step in the synthesis of various biologically active molecules and functional materials. This document explores the underlying principles of nitro group reduction, discusses the selection of appropriate reagents to ensure the preservation of the fluoro and iodo substituents, and presents multiple, validated experimental procedures. The content is designed for researchers, scientists, and professionals in the field of drug development and synthetic chemistry, offering both theoretical insights and practical, step-by-step guidance.

Introduction: The Significance of 8-Fluoro-3-iodo-5-aminoquinoline

8-Fluoro-3-iodo-5-aminoquinoline is a highly valuable intermediate in medicinal chemistry and materials science. The unique substitution pattern of a fluorine atom at the 8-position, an iodine atom at the 3-position, and an amino group at the 5-position of the quinoline scaffold provides a versatile platform for the development of novel compounds.[1][2][3] The amino group serves as a key handle for a variety of chemical transformations, including amide bond formation, diazotization, and transition metal-catalyzed cross-coupling reactions. The presence of the fluoro and iodo substituents allows for fine-tuning of the electronic and steric properties of the final products, as well as providing sites for further functionalization.

The reduction of the nitro group in this compound is a crucial step in accessing this important building block. However, the presence of the halogen substituents presents a challenge in terms of chemoselectivity. Many common reduction methods can lead to the undesired removal of the iodo or even the fluoro group. Therefore, careful selection of the reducing agent and reaction conditions is paramount to achieve a successful and high-yielding synthesis.

Reaction Overview

The fundamental transformation discussed in this guide is the reduction of a nitro group to an amino group on the quinoline core, while preserving the integrity of the C-F and C-I bonds.

Figure 1: General scheme for the reduction of this compound.

Mechanism and Reagent Selection: A Chemoselective Approach

The reduction of an aromatic nitro group is a multi-step process that involves the transfer of six electrons and six protons to the nitro group. The reaction proceeds through several intermediates, including nitroso and hydroxylamino species.[4] The choice of reducing agent is critical for achieving high chemoselectivity, especially in the presence of reducible functional groups like halogens.

Tin(II) Chloride (SnCl₂): A Classic and Reliable Method

Tin(II) chloride is a widely used and effective reagent for the reduction of aromatic nitro compounds.[5][6][7] The reaction is typically carried out in an acidic medium, where Sn(II) acts as the reducing agent, being oxidized to Sn(IV). This method is known for its mildness and tolerance of a wide range of functional groups, including halogens.

The mechanism involves a series of single electron transfers from SnCl₂ to the nitro group, with subsequent protonation of the oxygen atoms by the acidic solvent. The resulting tin oxides are typically removed during the workup by filtration after basification.

Sodium Dithionite (Na₂S₂O₄): A Mild and Versatile Alternative

Sodium dithionite is another effective reagent for the reduction of nitroarenes to anilines.[8][9][10] It is an inexpensive and safe reducing agent that is compatible with protic solvents like water and ethanol. The reduction mechanism is believed to involve the sulfoxylate radical anion (SO₂⁻), which is formed from the dissociation of the dithionite anion.[11] This radical anion then transfers electrons to the nitro group. Sodium dithionite is often favored for its mild reaction conditions and high chemoselectivity.

Iron (Fe) in Acidic Media: An Economical and Green Option

The use of iron powder in the presence of an acid, such as hydrochloric acid or acetic acid, is a classic and highly economical method for nitro group reduction.[12][13] This method is particularly attractive for large-scale syntheses due to the low cost and low toxicity of iron. The reaction is heterogeneous and involves the oxidation of iron to iron(II) or iron(III) salts. This method generally shows good tolerance for a variety of functional groups, including aromatic halides.[12]

Catalytic Hydrogenation: A Clean but Potentially Less Selective Method

Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel with a hydrogen source is a very clean and efficient method for nitro group reduction.[6][14] However, these conditions can sometimes lead to dehalogenation, particularly of aryl iodides. Raney nickel is often considered a better choice than Pd/C when dehalogenation is a concern.[6] For substrates sensitive to dehalogenation, careful optimization of the catalyst, solvent, and reaction conditions is crucial.

Experimental Protocols

The following protocols are designed to be robust and reproducible. It is recommended to perform a small-scale trial reaction to optimize the conditions for your specific setup and purity requirements.

Protocol 1: Reduction with Tin(II) Chloride Dihydrate

This protocol is a reliable method that generally provides high yields with excellent chemoselectivity.[7][14]

| Parameter | Value |

| Reagents | This compound, Tin(II) chloride dihydrate (SnCl₂·2H₂O) |

| Solvent | Ethanol or Ethyl Acetate |

| Temperature | 70-80 °C (Reflux) |

| Reaction Time | 2-4 hours |

| Workup | Basification with aq. NaHCO₃ or NaOH, extraction |

Step-by-Step Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in ethanol (10-15 mL per gram of starting material).

-

Add tin(II) chloride dihydrate (4.0-5.0 eq) to the solution in portions. The addition may be exothermic.

-

Heat the reaction mixture to reflux (approximately 70-80 °C) and stir vigorously for 2-4 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice.

-

Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 1 M sodium hydroxide (NaOH) solution with stirring until the pH of the mixture is basic (pH 8-9). This will precipitate tin salts.

-

Filter the mixture through a pad of Celite® to remove the inorganic salts, washing the pad with ethyl acetate.

-

Transfer the filtrate to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 8-fluoro-3-iodo-5-aminoquinoline.

-

The product can be further purified by column chromatography on silica gel or by recrystallization if necessary.

Protocol 2: Reduction with Sodium Dithionite

This protocol offers a mild and environmentally friendly alternative to heavy metal-based reductions.[8][9][15]

| Parameter | Value |

| Reagents | This compound, Sodium dithionite (Na₂S₂O₄) |

| Solvent | Tetrahydrofuran (THF)/Water or Methanol/Water mixture |

| Temperature | Room Temperature to 60 °C |

| Reaction Time | 1-3 hours |

| Workup | Extraction |

Step-by-Step Procedure:

-

In a round-bottom flask, dissolve this compound (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v) or methanol and water.

-

Add sodium dithionite (3.0-4.0 eq) to the solution in portions.

-

Stir the reaction mixture at room temperature or gently heat to 50-60 °C for 1-3 hours.

-

Monitor the reaction by TLC.

-

Once the reaction is complete, add water to dissolve the inorganic salts and transfer the mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and remove the solvent under reduced pressure.

-

Purify the crude product as described in Protocol 1.

Protocol 3: Reduction with Iron Powder in Acidic Medium

This protocol is a cost-effective and scalable method suitable for larger quantities.[12][14]

| Parameter | Value |

| Reagents | This compound, Iron powder, Ammonium chloride (NH₄Cl) or Acetic Acid |

| Solvent | Ethanol/Water mixture |

| Temperature | 80-90 °C (Reflux) |

| Reaction Time | 3-6 hours |

| Workup | Filtration, extraction |

Step-by-Step Procedure:

-

To a suspension of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 v/v), add iron powder (5.0-10.0 eq).

-

Add a catalytic amount of ammonium chloride or a few milliliters of glacial acetic acid to the suspension.

-

Heat the reaction mixture to reflux and stir vigorously.

-

Monitor the reaction progress by TLC. The disappearance of the starting material typically indicates completion.

-

After the reaction is complete, cool the mixture to room temperature and dilute it with water.

-

Filter the mixture through a pad of Celite® to remove the iron salts, washing the pad with hot ethanol or ethyl acetate.[14]

-

Combine the filtrates and concentrate under reduced pressure to remove the ethanol.

-

Make the aqueous residue basic with aqueous ammonia or sodium carbonate solution and extract with ethyl acetate or dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to give the crude product.

-

Purify as needed.

Characterization and Data Analysis

The progress of the reaction and the identity and purity of the final product should be confirmed using standard analytical techniques.

Figure 2: Recommended analytical workflow for reaction monitoring and product characterization.

-

Thin Layer Chromatography (TLC): A simple and rapid method to monitor the disappearance of the starting material and the appearance of the product. A typical mobile phase would be a mixture of hexane and ethyl acetate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are essential for confirming the structure of the product. The disappearance of the nitro group and the appearance of the amino group protons (a broad singlet in ¹H NMR) are key indicators of a successful reaction.

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight of the product.

-

Infrared (IR) Spectroscopy: The disappearance of the characteristic N-O stretching frequencies of the nitro group (around 1530 and 1350 cm⁻¹) and the appearance of N-H stretching frequencies of the amino group (around 3300-3500 cm⁻¹) can be observed.

Troubleshooting and Safety Precautions

-

Incomplete Reaction: If the reaction does not go to completion, consider increasing the amount of reducing agent, extending the reaction time, or increasing the reaction temperature.

-

Dehalogenation: If dehalogenation is observed (particularly with catalytic hydrogenation), try using a milder catalyst (e.g., Raney nickel instead of Pd/C), lower hydrogen pressure, or switch to a chemical reducing agent like SnCl₂ or Na₂S₂O₄.

-

Difficult Workup: The precipitation of tin salts can sometimes make filtration difficult. Ensure the solution is sufficiently basic and consider diluting the mixture with more solvent.

-

Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Some of the reagents used are corrosive or irritants. Handle all chemicals with care and consult the Safety Data Sheets (SDS) before use. Nitro compounds can be energetic, although the substrate is not known to be particularly hazardous.

Conclusion

The chemoselective reduction of this compound to 8-fluoro-3-iodo-5-aminoquinoline is a critical transformation for the synthesis of advanced chemical intermediates. This guide has provided a detailed overview of the key considerations for this reaction, including the choice of reducing agent and optimization of reaction conditions. The presented protocols using tin(II) chloride, sodium dithionite, and iron in acidic media offer reliable and scalable methods to achieve this transformation with high yield and selectivity. By following the outlined procedures and analytical workflows, researchers can confidently and efficiently synthesize this valuable building block for their research and development endeavors.

References

-

Sodium Hydrosulfite, Sodium Dithionite - Organic Chemistry Portal. [Link]

-

Fast and effective reduction of nitroarenes by sodium dithionite under PTC conditions: Application in solid-phase synthesis - ResearchGate. [Link]

-

Sn2+ reduction - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

-

Can sodium dithionite reduce the nitro group of 2-nitrobenzoic acid? - Chemistry Stack Exchange. [Link]

-

Nitro Reduction - Common Conditions - Organic Chemistry Data. [Link]

-

A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite - Organic Chemistry Portal. [Link]

-

A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron - ResearchGate. [Link]

-

Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing). [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - MDPI. [Link]

-

A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron - Sciencemadness.org. [Link]

-

Domino Nitro Reduction-Friedländer Heterocyclization for the Preparation of Quinolines - MDPI. [Link]

-

Tin(II) chloride dihydrate/choline chloride deep eutectic solvent: redox properties in the fast synthesis of N-arylacetamides and indolo(pyrrolo)[1,2-a]quinoxalines - RSC Publishing. [Link]

-

Reduction of nitro compounds - Wikipedia. [Link]

-

Reduction of Nitro Groups, The Baeyer-Villiger, and Protection of Amines - Master Organic Chemistry. [Link]

-

Chemoselective Reduction of Nitroarenes to Aromatic Amines with Commercial Metallic Iron Powder in Water Under Mild Reaction Con - Longdom Publishing. [Link]

-

Pyridine synthesis by tin(II) chloride reduction of 5-nitronorbornene - Chemistry Stack Exchange. [Link]

-

Iron–water mediated chemoselective reduction of nitroarenes in a ball mill: a highly efficient and sustainable approach - RSC Publishing. [Link]

-

Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134 - PubMed Central. [Link]

-

Selective Reduction of the Nitro-group Using Co2(CO)8-H2O - SciSpace. [Link]

-

NOVEL METHOD FOR REDUCTION OF NITRO- AROMATICS AND HETEROCYCLICS WITH HYDRAZINE HYDRATE AND SODIUM ACETATE - IJRAR.org. [Link]

-

Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC. [Link]

-

Aminoquinolines - Plastic Surgery Key. [Link]

-

Recent Progress in Nitro-Promoted Direct Functionalization of Pyridones and Quinolones - PMC. [Link]

-

Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing). [Link]

-

meta-Nitration of Pyridines and Quinolines through Oxazino Azines - ACS Publications. [Link]

-

Amine synthesis by nitro compound reduction - Organic Chemistry Portal. [Link]

-

THE CATALYTIC HYDROGENATION OF QUINOLINE A THESIS Presented to the Faculty of the Division of Graduate Studies Georgia Institute. [Link]

- CN117402112A - A method for purifying 8-hydroxyquinoline reaction solution - Google P

- EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google P

-

Strategies for the synthesis of 8‐aminoquinoline derivatives and examples of difluoroalkylated pharmaceutical. - ResearchGate. [Link]

-

Synthesis of 8-Fluoro-3,4-dihydroisoquinoline and Its Transformation to 1,8-Disubstituted Tetrahydroisoquinolines - MDPI. [Link]

-

Selective Reduction of Aromatic Nitro Groups in the Presence of Amide Functionality - ResearchGate. [Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum - PMC. [Link]

-

Catalytic Hydrogenation of Substituted Quinolines on Co–Graphene Composites | Request PDF - ResearchGate. [Link]

-

Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides as potential ligands of NK-3 receptors for in vivo imaging studies - PubMed. [Link]

-

Catalytic Hydrogenation Reaction - AZoM. [Link]

-

Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing). [Link]

-

Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum | PLOS One. [Link]

-

Synthesis of the 8-aminoquinoline antimalarial 5-fluoroprimaquine-Science-Chemical Encyclopedia-lookchem. [Link]

-

Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases - The Royal Society of Chemistry. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of novel fluoro and iodo quinoline carboxamides as potential ligands of NK-3 receptors for in vivo imaging studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of substituted 8-aminoquinolines and phenanthrolines through a Povarov approach - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. mdpi.com [mdpi.com]

- 5. Sn2+ reduction - Wordpress [reagents.acsgcipr.org]

- 6. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Sodium Hydrosulfite, Sodium Dithionite [organic-chemistry.org]

- 9. researchgate.net [researchgate.net]

- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 11. Sodium dithionite mediated one-pot, tandem chemoselective reduction/cyclization for the synthesis of pyrrole fused N -heterocycles - Green Chemistry (RSC Publishing) DOI:10.1039/D2GC03749A [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

- 13. longdom.org [longdom.org]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. A Simple One-Pot Synthesis of 2-Substituted Quinazolin-4(3H)-ones from 2-Nitrobenzamides by Using Sodium Dithionite [organic-chemistry.org]

Application Note: 8-Fluoro-3-iodo-5-nitroquinoline as a Versatile Scaffold for Heterocyclic Library Generation in Drug Discovery

Introduction

The quinoline nucleus is a privileged heterocyclic scaffold, forming the core of numerous natural and synthetic compounds with a wide spectrum of pharmacological activities, including anticancer, antimalarial, antimicrobial, and anti-inflammatory properties.[1][2][3] Its structural versatility and ability to interact with diverse biological targets make it a cornerstone in medicinal chemistry.[2][4] Diversity-oriented synthesis (DOS) strategies that enable the rapid generation of libraries of complex and diverse small molecules are crucial for modern drug discovery.[5][6]

This application note details the utility of 8-Fluoro-3-iodo-5-nitroquinoline as a highly versatile starting material for the construction of diverse quinoline-based chemical libraries. The strategic placement of three distinct functional handles—an iodo group, a fluoro group, and a nitro group—allows for a programmed and sequential series of orthogonal chemical transformations. This enables extensive molecular diversification from a single, readily accessible core, an ideal attribute for generating focused compound libraries for high-throughput screening.

The high reactivity of the aryl-iodo bond facilitates palladium-catalyzed cross-coupling reactions, while the fluoro group, activated by the ortho-nitro group, is primed for nucleophilic aromatic substitution (SNAr).[7][8] Finally, the nitro group can be reduced to an amine, providing a third vector for diversification.[9][10] This document provides detailed, field-proven protocols for leveraging these functionalities through Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, SNAr, and nitro group reduction.

Strategic Overview of Library Generation

The synthetic utility of this compound lies in the differential reactivity of its functional groups, allowing for a controlled, stepwise diversification. The general workflow is designed to first exploit the reactivity of the C-3 iodo position, followed by substitution at the C-8 fluoro position, and concluding with modification of the C-5 nitro group.

Caption: Sequential functionalization workflow for library synthesis.

Part 1: Palladium-Catalyzed Cross-Coupling at the C-3 Position

The carbon-iodine bond is significantly weaker than carbon-fluorine or carbon-chlorine bonds, making the C-3 position the ideal site for initial diversification via palladium-catalyzed cross-coupling reactions.[7] This selectivity allows for the installation of a wide range of aryl, heteroaryl, or alkynyl groups without disturbing the other functional handles.

Suzuki-Miyaura Coupling Protocol (C-C Bond Formation)

The Suzuki-Miyaura reaction is a robust method for forming biaryl structures by coupling an organohalide with a boronic acid or ester.[11][12]

Reaction Scheme:

-

This compound + R-B(OH)₂ → 8-Fluoro-3-R-5-nitroquinoline

Protocol:

-

To a dry reaction vessel under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq), the desired aryl/heteroaryl boronic acid (1.2-1.5 eq), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq) or PdCl₂(dppf) (0.05 eq).

-

Add a suitable base. A 2M aqueous solution of Na₂CO₃ or K₂CO₃ (3.0 eq) is commonly effective.

-

Add a solvent system, typically a mixture of an organic solvent and water (e.g., 1,4-dioxane/H₂O 4:1 or Toluene/EtOH/H₂O 4:1:1). The total volume should provide a substrate concentration of 0.1-0.2 M.

-

Degas the mixture by bubbling the inert gas through the solution for 10-15 minutes.

-

Heat the reaction mixture to 80-100 °C and monitor progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

-

Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

| Parameter | Recommended Conditions | Causality and Insights |

| Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | Pd(PPh₃)₄ is a reliable choice for general couplings.[13] PdCl₂(dppf) is often superior for more challenging substrates, including heteroaryl boronic acids, due to the ligand's larger bite angle and electron-donating properties. |

| Base | Na₂CO₃, K₂CO₃, K₃PO₄, Cs₂CO₃ | The base activates the boronic acid for transmetalation.[14] K₃PO₄ or Cs₂CO₃ are stronger bases and can be effective for less reactive boronic acids or aryl chlorides, though they are generally not required for reactive iodides. |

| Solvent | Dioxane/H₂O, Toluene/EtOH/H₂O | A biphasic solvent system is crucial for dissolving both the organic-soluble quinoline and the water-soluble inorganic base.[12] |

| Temperature | 80-100 °C | Sufficient thermal energy is required to drive the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[11] |

Sonogashira Coupling Protocol (C-C Alkyne Formation)

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between the iodoquinoline and a terminal alkyne, a valuable transformation for accessing linear scaffolds.[15][16]

Reaction Scheme:

-

This compound + R-C≡CH → 8-Fluoro-3-(C≡C-R)-5-nitroquinoline

Protocol:

-

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), PdCl₂(PPh₃)₂ (0.02-0.05 eq), and CuI (0.04-0.10 eq).

-

Add an anhydrous, degassed amine solvent such as triethylamine (TEA) or diisopropylamine (DIPA).

-

Add the terminal alkyne (1.1-1.5 eq) via syringe.

-

Stir the reaction at room temperature to 50 °C. The reaction is often rapid and can be monitored by TLC.

-

Upon completion (typically 1-6 hours), dilute the reaction mixture with ethyl acetate or CH₂Cl₂.

-

Filter the mixture through a pad of Celite to remove the amine hydrohalide salt and catalyst residues.

-

Wash the filtrate with saturated aqueous NH₄Cl solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

-

Purify by column chromatography.

| Parameter | Recommended Conditions | Causality and Insights |

| Catalysts | PdCl₂(PPh₃)₂, CuI (co-catalyst) | The palladium catalyst facilitates the main cross-coupling cycle, while the copper(I) co-catalyst reacts with the alkyne to form a copper acetylide, which is the active species in the transmetalation step.[15][17] |

| Base/Solvent | Triethylamine (TEA), Diisopropylamine (DIPA) | The amine serves as both the base to deprotonate the alkyne and as the solvent. It also scavenges the HI produced during the reaction.[16] |

| Temperature | Room Temperature to 50 °C | Sonogashira couplings are often efficient at mild temperatures, which helps to prevent side reactions like Glaser coupling (oxidative homocoupling of the alkyne).[18] |

Part 2: Nucleophilic Aromatic Substitution (SNAr) at the C-8 Position

Following functionalization at the C-3 position, the C-8 fluoro group becomes the target for the next diversification step. The presence of the strongly electron-withdrawing nitro group in the ortho position significantly activates the C-8 position towards nucleophilic attack, facilitating the SNAr reaction.[8][19] This reaction allows for the introduction of a wide array of O-, N-, and S-based nucleophiles.

Caption: Mechanism of the SNAr reaction at the C-8 position.

SNAr Protocol with Amines

Reaction Scheme:

-

3-R-8-Fluoro-5-nitroquinoline + R¹R²NH → 3-R-8-(NR¹R²)-5-nitroquinoline

Protocol:

-

In a sealed reaction vessel, dissolve the 3-substituted-8-fluoro-5-nitroquinoline (1.0 eq) in a polar aprotic solvent such as DMSO, DMF, or NMP.

-

Add the desired primary or secondary amine (1.2-2.0 eq).

-

Add a non-nucleophilic base such as K₂CO₃ or DIPEA (2.0-3.0 eq), particularly if the amine is used as its hydrochloride salt.

-

Heat the mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine.

-

Monitor the reaction by LC-MS. Reactions can take from 4 to 24 hours.

-

After cooling, pour the reaction mixture into ice-water to precipitate the product.

-

Collect the solid by filtration, wash thoroughly with water, and dry under vacuum.

-

If necessary, purify the product further by column chromatography or recrystallization.

Note on Orthogonality: The conditions for SNAr are typically harsh enough that they are performed after the more sensitive palladium-catalyzed couplings. The high temperatures and polar solvents used in SNAr are generally incompatible with the stability of many palladium catalyst systems.

Part 3: Reduction of the C-5 Nitro Group and Final Diversification

The final handle for diversification is the C-5 nitro group. Its reduction to an amine unmasks a new nucleophilic site, which can be readily acylated, sulfonated, or used in further coupling reactions to complete the library synthesis.[9]

Nitro Group Reduction Protocol

Reaction Scheme:

-

3-R-8-Nu-5-nitroquinoline → 3-R-8-Nu-5-aminoquinoline

Protocol:

-

Dissolve the 5-nitroquinoline derivative (1.0 eq) in a suitable solvent. For catalytic hydrogenation, ethanol or ethyl acetate is common. For chemical reduction, a mixture like ethanol/water or acetic acid can be used.

-

Method A (Catalytic Hydrogenation): Add a catalyst such as 10% Pd/C (0.1 eq by weight). Purge the vessel with H₂ gas and maintain a hydrogen atmosphere (balloon or Parr shaker) at room temperature.

-

Method B (Chemical Reduction): Add a reducing agent such as sodium dithionite (Na₂S₂O₄, 3.0-5.0 eq) in an ethanol/water mixture at reflux, or tin(II) chloride (SnCl₂·2H₂O, 5.0 eq) in concentrated HCl or ethyl acetate.[10]

-

Monitor the reaction by TLC until the starting material is consumed.

-

Workup for A: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate.

-

Workup for B: If using Na₂S₂O₄, concentrate the solvent, then partition between ethyl acetate and water. If using SnCl₂, carefully basify the mixture with saturated NaHCO₃ or NaOH solution and extract with ethyl acetate.

-

Dry the organic layer, concentrate, and purify if necessary. The resulting aniline is often used directly in the next step.

Final Functionalization: Amide Coupling

The newly formed 5-aminoquinoline can be readily coupled with a diverse set of carboxylic acids to generate the final library members.

Protocol:

-

Dissolve the 5-aminoquinoline (1.0 eq), a carboxylic acid (1.1 eq), and a coupling agent such as HATU or HBTU (1.2 eq) in an anhydrous aprotic solvent like DMF or CH₂Cl₂.

-

Add a non-nucleophilic base, typically DIPEA (3.0 eq).

-

Stir the reaction at room temperature for 2-16 hours. Monitor by LC-MS.

-

Upon completion, dilute with ethyl acetate and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate.

-

Purify the final compounds by column chromatography or preparative HPLC.

Conclusion

This compound is a powerful and versatile building block for diversity-oriented synthesis. Its three distinct and orthogonally reactive functional groups provide a logical and efficient pathway for the generation of complex, trisubstituted quinoline libraries. The protocols outlined in this note offer robust and reproducible methods for researchers in medicinal chemistry and drug development to rapidly access novel chemical matter centered on the privileged quinoline scaffold.

References

-

Bose, D. S., et al. (2010). Diversity-Oriented Synthesis of Quinolines via Friedländer Annulation Reaction under Mild Catalytic Conditions. Journal of Combinatorial Chemistry, 12(1), 100-110. [Link]

-

Kumar, A., et al. (2011). Natural product inspired diversity oriented synthesis of tetrahydroquinoline scaffolds as antitubercular agent. ACS Combinatorial Science, 13(1), 65-71. [Link]

-

Ibrahim, M. M., & E-Gokha, A. A. (2025). The Chemistry and Applications of Quinoline: A Comprehensive Review. Journal of Pharmaceutical Chemistry. [Link]

-

Adegoke, R. O., et al. (2023). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. Frontiers in Chemistry, 10, 1085297. [Link]

-

de Oliveira, R. B., et al. (2019). New 2-(aryl/heteroaryl)-6-(morpholin-4-yl/pyrrolidin-1-yl)-(4-trifluoromethyl)quinolines: synthesis via Buchwald–Hartwig amination, photophysics, and biomolecular binding properties. RSC Advances, 9(1), 22-34. [Link]

-

PubMed. (2010). Diversity-oriented synthesis of quinolines via Friedländer annulation reaction under mild catalytic conditions. J Comb Chem., 12(1), 100-10. [Link]

-

Das, S., et al. (2015). When Indolizine Meets Quinoline: Diversity-Oriented Synthesis of New Polyheterocycles and Their Optical Properties. ACS Combinatorial Science, 17(8), 467-473. [Link]

-

Slideshare. (n.d.). synthesis of quinoline derivatives and its applications. [Link]

-

MDPI. (2024). Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold. Molecules, 29(1), 235. [Link]

-

Muscia, K. C., et al. (2010). One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids. Molecules, 15(1), 423-434. [Link]

-

Mphahlele, M. J., & Malindisa, S. (2012). Synthesis of Novel 5-(N-Substituted-Anilino)-8-Hydroxyquinolines via Hartwig-Buchwald Amination Reaction. Journal of Chemical Sciences, 124(3), 643-650. [Link]

-

Al-Hiari, Y. M., et al. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives. Jordan Journal of Pharmaceutical Sciences, 1(1). [Link]

-

ResearchGate. (2011). Palladium-Mediated Intramolecular Buchwald-Hartwig α-Arylation of β-Amino Esters: Synthesis of Functionalized Tetrahydroisoquinolines. [Link]

-

PubMed. (2007). Synthesis and antibacterial properties of new 8-nitrofluoroquinolone derivatives. Molecules, 12(6), 1232-1244. [Link]

-

Al-Hiari, Y. M., et al. (2007). Abstract: The objective of this research was the preparation of new 8-nitrofluoroquinolone models and investigation of their ant. Molecules, 12, 1232-1244. [Link]

-

Abbott, M. J., et al. (2008). Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry, 73(22), 8967-8977. [Link]

-

ResearchGate. (2012). An Efficient Route from Coumarins to Highly Functionalized N-Phenyl-2-quinolinones via Buchwald—Hartwig Amination. [Link]

-

Wikipedia. (n.d.). Sonogashira coupling. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

-

Wikipedia. (n.d.). Suzuki reaction. [Link]

-

Pendidikan Kimia. (n.d.). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. [Link]

-

Urgaonkar, S., & Verkade, J. G. (2004). Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. The Journal of Organic Chemistry, 69(17), 5752-5755. [Link]

-

ResearchGate. (2011). Recent Advances in Sonogashira Reactions. [Link]

-

Springer Nature. (2018). One Step at Time: Most Nucleophilic Aromatic Substitutions are Concerted. [Link]

-

Lavrard, H., et al. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry, 13. [Link]

-

ResearchGate. (2006). Synthesis of Trisubstituted Pyrimidines by Regioselective S N Ar and Suzuki Reactions of Polyhalopyrimidines. [Link]

-

Roepe, P. D., et al. (2008). Parallel Synthesis and Antimalarial Screening of a 4-Aminoquinoline Library. ACS Chemical Biology, 3(12), 755-764. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]

-

Salas, F., et al. (2015). Synthesis of New 4-Aminoquinolines and Evaluation of Their In Vitro Activity against Chloroquine-Sensitive and Chloroquine-Resistant Plasmodium falciparum. PLoS ONE, 10(10), e0140562. [Link]

-

Royal Society of Chemistry. (2014). Parallel Synthesis and Library Design. [Link]

-

Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

PubMed. (2020). High Fidelity Suzuki-Miyaura Coupling for the Synthesis of DNA Encoded Libraries Enabled by Micelle Forming Surfactants. Bioconjugate Chemistry, 31(1), 177-184. [Link]

-

American Chemical Society. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

-

Journal of Medicinal Chemistry. (2010). Overcoming Drug Resistance to Heme-Targeted Antimalarials by Systematic Side Chain Variation of 7-Chloro-4-aminoquinolines. Journal of Medicinal Chemistry, 53(13), 5126-5136. [Link]

-

PubMed. (2021). Large screening of DNA-compatible reaction conditions for Suzuki and Sonogashira cross-coupling reactions and for reverse amide bond formation. Bioorganic & Medicinal Chemistry, 41, 116206. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. ijpsjournal.com [ijpsjournal.com]

- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Diversity-Orientated Synthesis and Biological Properties of Compounds Based on the N-Phenylquinoneimine Scaffold [mdpi.com]

- 7. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antibacterial Properties of New 8-Nitrofluoro quinolone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Suzuki Coupling [organic-chemistry.org]

- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]